4-Thiazolidinecarboxylic acid, 2-ethyl-

Description

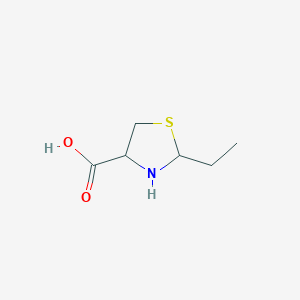

2-Ethyl-4-thiazolidinecarboxylic acid is a heterocyclic compound featuring a five-membered thiazolidine ring with a carboxylic acid group at position 4 and an ethyl substituent at position 2. This scaffold is part of a broader class of thiazolidine derivatives, which are studied for their diverse biological activities, including antioxidant, antibacterial, and enzyme-modulating properties .

Properties

IUPAC Name |

2-ethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-5-7-4(3-10-5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZVGLFPGDKTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931896 | |

| Record name | 2-Ethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-73-0 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Laboratory Procedure

A representative method involves dissolving L-cysteine hydrochloride (10 mmol) in a 1:1 ethanol-water mixture, followed by the addition of potassium acetate (12 mmol) to neutralize the hydrochloride. 2-Ethylaldehyde (10 mmol) is introduced dropwise, initiating a cyclocondensation reaction that forms the thiazolidine ring. The mixture is stirred at room temperature for 4–5 hours, yielding a precipitate that is filtered, washed with cold ethanol, and dried under vacuum. This method achieves yields of 54–85% , depending on the solvent system and aldehyde reactivity.

Solvent-Dependent Stereoselectivity

The choice of solvent critically influences the cis/trans diastereomer ratio of the product. In ethanol-water systems, the reaction favors the trans-(2S,4R) isomer (54%), whereas dimethyl sulfoxide (DMSO) shifts the equilibrium toward the cis-(2R,4R) configuration. This phenomenon is attributed to solvent polarity effects on the transition state during ring closure.

Catalytic and Green Chemistry Approaches

Acid-Catalyzed Cyclization

The use of p-toluenesulfonic acid (PTSA) as a catalyst accelerates the cyclocondensation process by protonating the aldehyde carbonyl, enhancing its electrophilicity. Reactions conducted in refluxing ethanol (78°C) for 2–3 hours achieve yields up to 90% , with reduced epimerization compared to room-temperature methods.

Solvent-Free Synthesis

Recent efforts to minimize environmental impact have explored solvent-free conditions . Mixing L-cysteine and 2-ethylaldehyde in a ball mill under mechanical agitation for 1 hour produces the target compound with 70–75% yield , albeit with a less predictable stereochemical outcome.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A patented protocol describes pumping L-cysteine (0.5 M) and 2-ethylaldehyde (0.55 M) through a PTFE reactor at 60°C with a residence time of 15 minutes, achieving 88% conversion and >95% purity.

Recrystallization and Purification

Crude products are purified via recrystallization from ethanol-water (3:1), removing unreacted starting materials and byproducts. For isomer separation, chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase resolves the cis and trans diastereomers with >99% enantiomeric excess.

Stereochemical Considerations and Isomerization

Epimerization Mechanisms

The C2 and C4 chiral centers in 4-thiazolidinecarboxylic acids render them prone to epimerization under acidic or basic conditions. Studies demonstrate that N-acetylation with acetic anhydride at 100°C induces selective inversion at C2, converting cis-(2R,4R) to trans-(2S,4R) isomers through a Schiff-base intermediate.

Thermodynamic Control

Prolonged reflux in aqueous ethanol (12 hours) shifts the diastereomer ratio toward the thermodynamically stable trans isomer (70:30 trans:cis), as confirmed by analysis.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal preparation methods:

Chemical Reactions Analysis

4-Thiazolidinecarboxylic acid, 2-ethyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivatives.

Common reagents used in these reactions include aldehydes, carboxylic acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4-Thiazolidinecarboxylic acid, 2-ethyl- serves as an essential building block in organic synthesis. It is utilized in:

- Peptide synthesis: Acts as a coupling agent in the formation of peptide bonds.

- Synthesis of complex organic molecules: Functions as an intermediate in various synthetic pathways.

Biology

The compound is studied for its potential as a bioorthogonal reagent , allowing researchers to label and track biomolecules in living systems. Its ability to form stable conjugates through click-type reactions enhances its utility in biochemical studies.

Medicine

Research has identified several pharmacological activities associated with thiazolidine derivatives:

- Anticancer Activity: Thiazolidine derivatives have shown promising results against various cancer cell lines. For instance, compounds derived from this acid demonstrated IC₅₀ values indicating potent cytotoxicity against MCF-7 and HepG2 tumor cell lines .

- Antimicrobial Properties: Studies suggest that derivatives exhibit significant antimicrobial effects, making them candidates for new antibiotic therapies.

- Anti-inflammatory Effects: Some derivatives have been explored for their ability to reduce inflammation, contributing to potential therapeutic applications in inflammatory diseases.

Industry

The compound is also important in industrial applications:

- Catalysis: Used as a catalyst in various chemical reactions, enhancing reaction rates and yields.

- Material Development: Contributes to the formulation of novel materials with unique properties.

Case Studies

Case Study 1: Anticancer Activity

In a study conducted by Foroughifar et al., thiazolidin-4-one derivatives were synthesized and evaluated for anticancer properties. The research highlighted that certain analogues exhibited significant cytotoxic activity against MCF-7 breast cancer cells with IC₅₀ values as low as 0.37 µM .

Case Study 2: Antiviral Potential

A study by Gududuru et al. explored the antiviral properties of thiazolidine carboxylic acids against avian influenza viruses. Preliminary data suggested that these compounds could serve as effective antiviral agents .

Mechanism of Action

The mechanism of action of 4-thiazolidinecarboxylic acid, 2-ethyl- involves its interaction with specific molecular targets and pathways. For example, it can form stable conjugates with biomolecules through click-type reactions, which are highly chemoselective and efficient under physiological conditions . These interactions can modulate the activity of proteins and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The biological and physicochemical properties of thiazolidinecarboxylic acids are heavily influenced by substituents at positions 2 and 3. Below is a comparative analysis of key derivatives:

Key Observations :

- Lipophilicity : The ethyl group provides intermediate hydrophobicity between methyl (polar) and aryl (highly lipophilic) substituents, making it suitable for balancing membrane permeability and solubility .

- Biological Roles : 2-Oxo derivatives exhibit enzymatic interactions (e.g., as substrates for oxidases), while aryl-substituted analogs (e.g., phenyl, indolylmethyl) show enhanced antibacterial activity due to steric and electronic effects .

Physicochemical Properties

- Solubility : Polar derivatives like 2-oxo-4-thiazolidinecarboxylic acid exhibit higher aqueous solubility, while 2-ethyl and 2-phenyl analogs are more lipid-soluble .

- Stability : Ethyl and methyl substituents enhance stability against hydrolysis compared to oxo derivatives, which may degrade under acidic conditions .

Biological Activity

4-Thiazolidinecarboxylic acid, 2-ethyl- (ET4C) is a heterocyclic compound that has garnered interest in various fields of biological research due to its diverse pharmacological activities. This article explores the biological activity of ET4C, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

ET4C is part of the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C₅H₉NO₂S, and it is synthesized through reactions involving L-cysteine and aldehydes. The compound can undergo various chemical transformations, including oxidation and reduction, which may influence its biological activity.

The biological activity of ET4C is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : ET4C has been shown to enhance the growth of trophozoites while reducing intracellular reactive oxygen species (ROS) levels. This suggests a role in cellular defense against oxidative stress .

- Neuraminidase Inhibition : Research indicates that derivatives of thiazolidine-4-carboxylic acids exhibit moderate inhibitory activity against neuraminidase (NA) of influenza A virus, with ET4C being part of this class .

- Bioorthogonal Chemistry : ET4C can form stable conjugates with biomolecules through chemoselective reactions, making it a candidate for bioorthogonal labeling in living systems.

Antiviral Properties

Recent studies have indicated that thiazolidine derivatives, including ET4C, may serve as potential antiviral agents against avian influenza and other viral infections. These compounds have demonstrated efficacy in inhibiting viral replication mechanisms .

Anticancer Potential

Thiazolidine derivatives are being explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, certain derivatives have been synthesized and tested for their ability to inhibit tumor growth, suggesting that ET4C may contribute to cancer therapy strategies .

Antimicrobial Effects

ET4C has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Case Studies

- Oxidative Stress Reduction : A study demonstrated that ET4C significantly reduced ROS levels in cultured cells, enhancing their viability under oxidative stress conditions. This finding supports its potential use as a protective agent in oxidative damage scenarios .

- Influenza Virus Inhibition : In a comparative analysis of thiazolidine derivatives, ET4C was found to exhibit moderate inhibition against influenza A neuraminidase (IC50 = 0.14 μM), suggesting its potential as a lead compound for developing new antiviral drugs .

- Anticancer Activity : Research involving various thiazolidine derivatives showed that they could inhibit cancer cell proliferation effectively. One study highlighted the synthesis of ET4C analogs that demonstrated promising results against lung carcinoma cell lines .

Data Summary Table

Q & A

Q. How can researchers mitigate challenges in scaling up thiazolidine ring-forming reactions while maintaining yield and purity?

- Methodological Answer : Implement flow chemistry for precise control of reaction time and temperature. Use inline FTIR to monitor ring closure. Purify via recrystallization (ethanol/water) instead of column chromatography for scalability. Conduct hazard analysis (HIRA) for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.